molecular formula C19H15F4N3 B10915062 N-(4-fluorobenzyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

N-(4-fluorobenzyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10915062
M. Wt: 361.3 g/mol
InChI Key: XCISSKMNTRCCSW-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: Starting with a suitable precursor, such as a substituted benzylamine, the pyrimidine core can be constructed through cyclization reactions.

    Introduction of Substituents: The 4-fluorobenzyl, 4-methylphenyl, and trifluoromethyl groups can be introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic aromatic substitution.

    Final Coupling: The final step usually involves coupling the substituted pyrimidine with an amine group under specific conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for industrial-scale production.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or interfering with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
  • N-(4-bromobenzyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
  • N-(4-methylbenzyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

N-(4-fluorobenzyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets.

Properties

Molecular Formula

C19H15F4N3

Molecular Weight

361.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C19H15F4N3/c1-12-2-6-14(7-3-12)16-10-17(19(21,22)23)26-18(25-16)24-11-13-4-8-15(20)9-5-13/h2-10H,11H2,1H3,(H,24,25,26)

InChI Key

XCISSKMNTRCCSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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